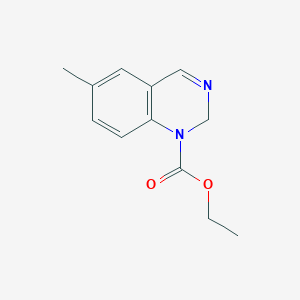

Ethyl 6-methylquinazoline-1(2H)-carboxylate

Description

Properties

CAS No. |

919769-95-2 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl 6-methyl-2H-quinazoline-1-carboxylate |

InChI |

InChI=1S/C12H14N2O2/c1-3-16-12(15)14-8-13-7-10-6-9(2)4-5-11(10)14/h4-7H,3,8H2,1-2H3 |

InChI Key |

KBLZIADXQWIXJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CN=CC2=C1C=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Method

One common approach to synthesize this compound is through cyclization reactions involving 2-aminobenzylamine and ethyl acetoacetate.

Reagents :

- 2-Aminobenzylamine

- Ethyl acetoacetate

- Acid catalyst (e.g., acetic acid)

-

- Mix 2-aminobenzylamine with ethyl acetoacetate in a solvent like ethanol.

- Add an acid catalyst and heat the mixture to promote cyclization.

- Allow the reaction to proceed for several hours, then cool and precipitate the product.

This method yields this compound with moderate to high yields depending on reaction conditions.

Using Isocyanates

Another method involves using isocyanates as intermediates, which can react with amines to form the desired quinazoline structure.

Reagents :

- An appropriate isocyanate

- A substituted aniline (e.g., methyl-substituted aniline)

-

- React the isocyanate with the substituted aniline in a suitable solvent (e.g., dichloromethane).

- Heat under reflux conditions to promote reaction completion.

- Isolate the product through filtration and purification steps.

This method can provide a more straightforward pathway to synthesizing quinazolines with various substituents.

Data Table: Comparison of Synthesis Methods

| Method | Key Reagents | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Cyclization | 2-Aminobenzylamine, Ethyl Acetoacetate | Moderate to High | Several hours | Acid catalyst required |

| Isocyanate Reaction | Isocyanate, Substituted Aniline | Variable | Reflux for several hours | Direct formation of quinazoline |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylquinazoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-methylquinazoline-1(2H)-carboxylate can be synthesized through several methods, often involving the condensation of appropriate precursors such as ureas and carboxylic acids. The compound's molecular formula is with a molecular weight of approximately 218.25 g/mol . Its structure features a quinazoline ring, which is known for contributing to various biological activities.

Anticancer Properties

Research has highlighted the potential of quinazoline derivatives, including this compound, as anticancer agents. A study demonstrated that quinazoline derivatives can inhibit multiple cancer-related enzymes, thus exhibiting antiproliferative effects against various cancer cell lines . Specifically, compounds derived from this scaffold have shown promise in targeting pathways involved in tumor growth and metastasis.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Several derivatives have been synthesized and tested against a range of microorganisms, revealing notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure exhibited significant inhibition against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Neurological Disorders

Quinazoline derivatives are being explored for their potential in treating neurological disorders. Some compounds have been identified as antagonists for various receptors implicated in conditions like epilepsy and depression . this compound could serve as a lead compound for developing novel treatments targeting these pathways.

Cardiovascular Diseases

The role of quinazoline derivatives in cardiovascular health has also been studied. Certain compounds within this class have shown efficacy in inhibiting platelet aggregation and modulating vascular tone, suggesting their potential use in managing cardiovascular diseases .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 6-methylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 6-methylquinazoline-1(2H)-carboxylate with structurally related heterocyclic carboxylates based on molecular features, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison of Ethyl Carboxylate Derivatives

Key Observations:

Core Heterocycle Influence :

- Quinazoline derivatives are distinct due to their fused pyrimidine ring, which enhances π-stacking interactions in biological targets compared to benzothiazoles or indazoles .

- Imidazopyrazole derivatives (e.g., ) exhibit higher molecular complexity and bioactivity, attributed to additional sulfur and phenyl substituents.

Substituent Effects: The ethyl carboxylate group improves solubility and serves as a handle for further functionalization across all compounds .

Chemical Synthesis: Ethyl carboxylates are typically synthesized via esterification of carboxylic acids or cyclocondensation reactions. For example, imidazopyrazole derivatives are prepared via multistep organic synthesis involving cyclization and sulfanylation .

Research Findings and Implications

- Enzymatic vs. Chemical Synthesis : While enzymatic cascades (e.g., E-FabI/CHMO systems) achieve high enantioselectivity (up to 99% ee) for cyclic ketones , chemical synthesis of ethyl carboxylates prioritizes yield over stereoselectivity .

- Biological Activity: Imidazopyrazole and benzoquinazolinone derivatives demonstrate higher reported bioactivity than benzothiazoles or indazoles, likely due to extended conjugation and substituent diversity .

- Limitations : Direct data on this compound are absent in the provided evidence. Further studies are needed to elucidate its specific reactivity and applications.

Biological Activity

Ethyl 6-methylquinazoline-1(2H)-carboxylate is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of an ethyl ester and a methyl group enhances its chemical reactivity and potential biological interactions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to interact with specific enzymes and receptors, modulating their activity and leading to various therapeutic effects. Notably, quinazoline derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

- HepG2 Cell Line : Ethyl derivatives similar in structure have shown IC50 values in the low micromolar range, indicating potent anticancer activity.

- Mechanism : These compounds often induce apoptosis through intrinsic pathways, enhancing the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Antimicrobial Activity

Quinazolines have also been evaluated for their antimicrobial properties. Studies suggest that this compound may exhibit activity against resistant bacterial strains:

- MRSA : Certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the single-digit micromolar range .

- Mechanism : The antimicrobial action is likely due to the inhibition of bacterial topoisomerases, similar to fluoroquinolone antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has been explored in various models:

- In Vivo Studies : Some studies indicate that these compounds can reduce inflammation markers in animal models, suggesting a therapeutic role in inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on HepG2 Cells :

- Antimicrobial Efficacy :

-

Anti-inflammatory Effects :

- Objective : Assessing the reduction of inflammatory markers.

- Findings : Significant reduction in cytokine levels was observed in treated groups compared to controls.

Data Table

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | 1.43 | Induction of apoptosis |

| Antimicrobial | MRSA | 5.0 | Inhibition of topoisomerase |

| Anti-inflammatory | In Vivo Model | N/A | Reduction of cytokine levels |

Q & A

Q. Methodological Answer

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm<sup>−1</sup> for ester and quinazoline groups. Absence of ketone peaks (e.g., ~1650 cm<sup>−1</sup>) verifies cyclization .

- <sup>1</sup>H NMR : Identify ester protons (CH3CH2O–) as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm). Quinazoline protons appear as singlets (e.g., H-4 at δ 7.07–7.10 ppm) .

- MS : Look for molecular ion peaks (M<sup>+</sup>) and isotope patterns (e.g., M+2 for Cl-substituted derivatives) .

Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .

How to design experiments to evaluate the biological activity of quinazoline derivatives?

Q. Methodological Answer

- Cell Line Selection : Use cancer cell lines (e.g., PANC-1, MCF-7) for antiproliferative assays. Include normal cell lines (e.g., HEK-293) to assess selectivity .

- Dose-Response Curves : Treat cells with 0.1–100 μM concentrations for 48–72 hours. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .

- Mechanistic Studies : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to identify pathways .

Quality Control : Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

How to address contradictions in reported bioactivity data for quinazoline analogs?

Advanced Research Question

- Experimental Variability : Standardize assay conditions (e.g., cell passage number, serum concentration). reports IC50 variability due to differences in cell density .

- Structural Confirmation : Re-examine compound purity (HPLC > 95%) and stereochemistry (e.g., via NOESY NMR) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. For example, shows that para-substituted derivatives consistently outperform ortho analogs .

Case Study : Discrepancies in IC50 for trifluoromethyl-substituted derivatives may arise from differential metabolic stability in serum-containing media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.